molecular formula C23H28N4O5S B2415864 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 922614-74-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2415864
CAS No.: 922614-74-2
M. Wt: 472.56
InChI Key: LQUYOAKKIMCJHO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H28N4O5S and its molecular weight is 472.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S/c28-21(24-16-4-5-19-20(14-16)32-13-12-31-19)15-33-22-17-2-1-3-18(17)27(23(29)25-22)7-6-26-8-10-30-11-9-26/h4-5,14H,1-3,6-13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUYOAKKIMCJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant comprehensive investigation.

Chemical Structure and Properties

The compound features a benzodioxin moiety linked to a cyclopentapyrimidine structure through a sulfanyl acetamide group. The molecular formula is C26H30N4O3SC_{26}H_{30}N_{4}O_{3}S with a molecular weight of approximately 466.61 g/mol. This structure is significant for its potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamides exhibit significant anticancer properties. For instance, compounds containing the benzodioxin structure have been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Activity
Huh7 (Liver Cancer)<10Antiproliferative
Caco2 (Colorectal)8Antitumor activity
HCT116 (Colorectal)6Antitumor activity
MDA-MB 231 (Breast)<10Antiproliferative

These findings suggest that the compound could be effective in targeting specific cancer types, warranting further exploration in preclinical models.

Kinase Inhibition

The compound's structural features indicate potential as a kinase inhibitor. In vitro assays have shown that related compounds exhibit selective inhibition against several protein kinases:

Kinase IC50 (μM) Selectivity
DYRK1A0.090High selectivity
CK1>10Low activity
GSK3α/β0.033Selective inhibition

The presence of the morpholine and cyclopentapyrimidine groups may enhance binding affinity and selectivity towards these kinases.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the benzodioxin moiety plays a crucial role in mediating interactions with biological targets. Studies suggest that compounds with similar structures may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have explored the biological effects of related compounds on cellular systems:

  • Study on DYRK1A Inhibition : A compound structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamide exhibited an IC50 value of 0.090 μM against DYRK1A, indicating strong inhibitory activity and potential therapeutic relevance in neurodegenerative diseases where DYRK1A is implicated .
  • Antitumor Efficacy in Preclinical Models : In vivo studies demonstrated that a related benzodioxin derivative significantly reduced tumor growth in xenograft models of colorectal cancer. Tumors treated with the compound showed increased apoptosis and decreased proliferation markers compared to controls .

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